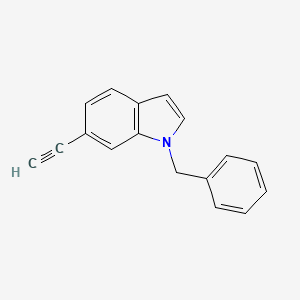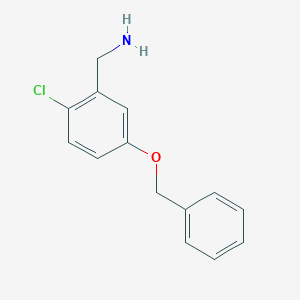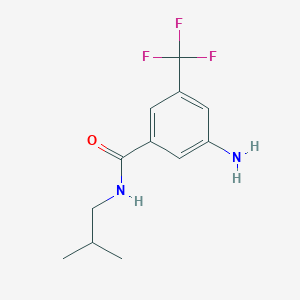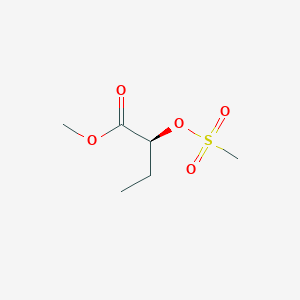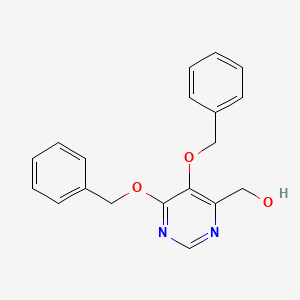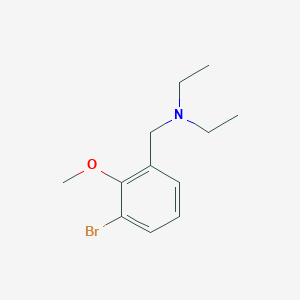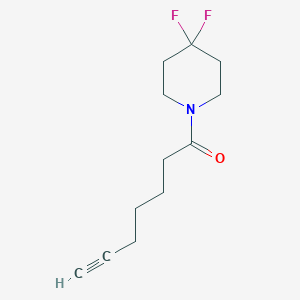
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Group: The difluoro group is introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Alkyne Group: The alkyne group is incorporated through Sonogashira coupling reactions, which involve the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the fluorine atoms.
Addition: The alkyne group can undergo addition reactions, such as hydrogenation, to form alkenes or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoropiperidine moiety can enhance binding affinity and selectivity towards specific biological targets, while the alkyne group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one can be compared with other piperidine derivatives, such as:
1-(4-Fluoropiperidin-1-yl)hept-6-yn-1-one: Similar structure but with a single fluorine atom, which may result in different biological activity and reactivity.
1-(4,4-Dimethylpiperidin-1-yl)hept-6-yn-1-one: The presence of methyl groups instead of fluorine atoms can alter the compound’s physicochemical properties and interactions with biological targets.
1-(4,4-Dichloropiperidin-1-yl)hept-6-yn-1-one: Chlorine atoms can provide different electronic and steric effects compared to fluorine, affecting the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)hept-6-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-3-4-5-6-11(16)15-9-7-12(13,14)8-10-15/h1H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJUYFHBWTBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)N1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
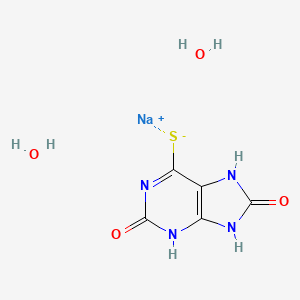
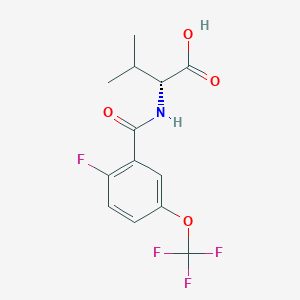
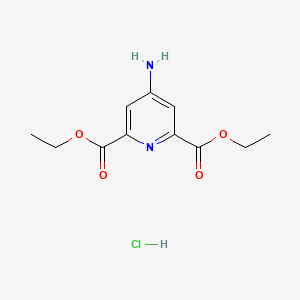
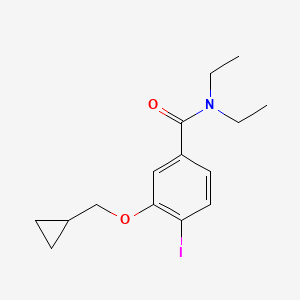
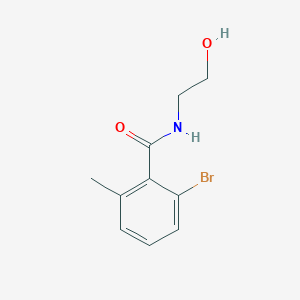
![N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide](/img/structure/B8127727.png)
